

Unveiling the Spectral Secrets of IR808-TZ: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core spectral properties and quantum yield of **IR808-TZ**, a near-infrared (NIR) heptamethine cyanine dye. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols for their determination, and visual representations of the underlying scientific principles and workflows.

Core Spectral and Photophysical Properties

IR808-TZ exhibits distinct spectral characteristics in the near-infrared region, making it a valuable tool for various research and drug development applications, including in vivo imaging and photothermal therapy.[1][2][3] The key quantitative spectral and photophysical parameters of **IR808-TZ** in aqueous solutions are summarized in the table below.

Property	Value	Solvent
Absorption Maximum (λ_max)	776 nm[4]	Water
Emission Maximum (λ_em)	790 nm[4]	Water
Quantum Yield (Φ)	5.9%	Aqueous Solution
Molar Extinction Coefficient (ε)	~200,000 - 250,000 M ⁻¹ cm ⁻¹ (Estimated)	Aqueous Solution



Note: The molar extinction coefficient is an estimated value based on typical ranges for heptamethine cyanine dyes in aqueous solutions, as a precise experimental value for **IR808-TZ** was not available in the reviewed literature.

Experimental Protocols

Accurate determination of the spectral properties of fluorescent dyes like **IR808-TZ** is crucial for their effective application. Below are detailed methodologies for measuring the molar extinction coefficient and the relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Materials:

- IR808-TZ
- High-purity solvent (e.g., deionized water or phosphate-buffered saline)
- Calibrated UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Analytical balance
- · Volumetric flasks and pipettes

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of IR808-TZ and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
- Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.



- Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum of IR808-TZ (776 nm).
- Blank Measurement: Fill a clean cuvette with the solvent and use it to zero the spectrophotometer.
- Absorbance Measurement: Measure the absorbance of each of the diluted IR808-TZ solutions.
- Data Analysis: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law equation: A = εcl where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette (typically 1 cm). The slope of the line will be equal to εl.

Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield. For NIR dyes like **IR808-TZ**, a common standard is Indocyanine Green (ICG) in DMSO.

Materials:

- IR808-TZ
- Quantum yield standard (e.g., ICG)
- Appropriate high-purity solvents for both the sample and the standard
- Calibrated spectrofluorometer with an excitation and emission monochromator
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)



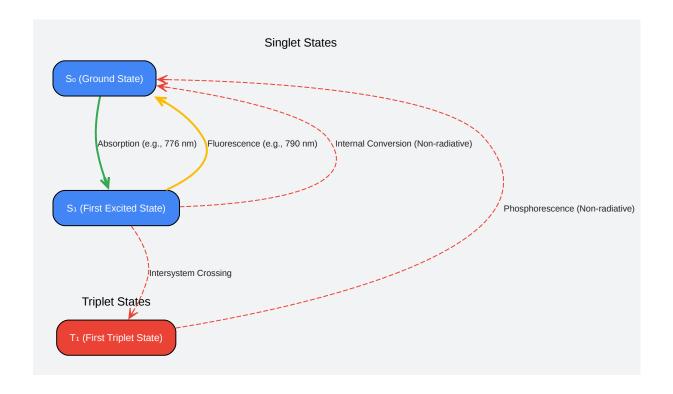
Procedure:

- Solution Preparation: Prepare a series of dilute solutions of both **IR808-TZ** and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Absorption Spectra: Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.
- Fluorescence Spectra:
 - Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the standard.
 - Measure the fluorescence emission spectrum of the standard solution.
 - Without changing the instrument settings, replace the standard with the IR808-TZ solution and measure its fluorescence emission spectrum using the same excitation wavelength.
- Data Analysis:
 - Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_standard).
 - The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Fundamentals and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

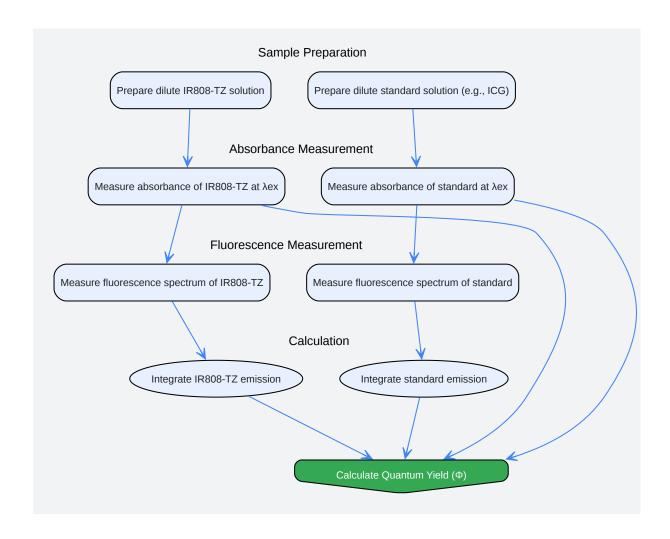




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Caption: Jablonski diagram illustrating the electronic transitions of IR808-TZ.

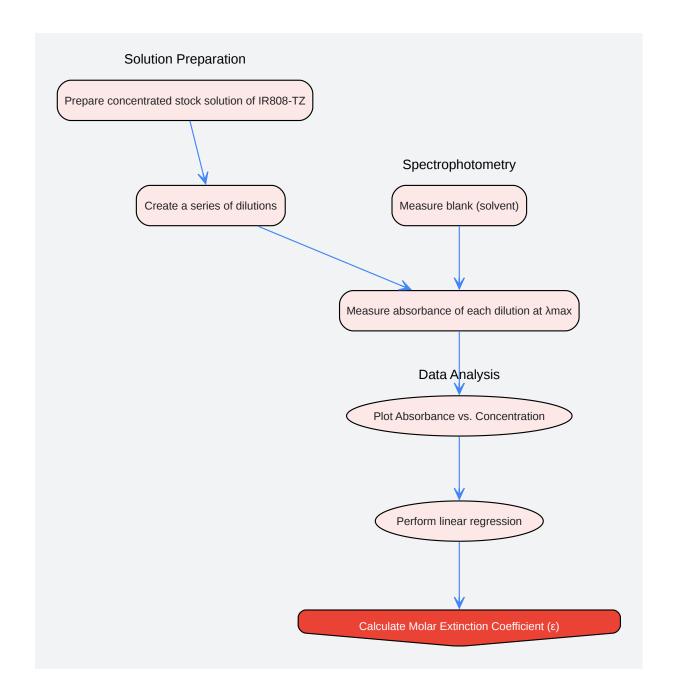




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Caption: Experimental workflow for determining relative quantum yield.





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Caption: Workflow for molar extinction coefficient determination.



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